2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound with the molecular formula C13H8Cl2IN3O2S. This compound is known for its unique structure, which includes chlorine, iodine, and tosyl groups attached to a pyrrolo[2,3-d]pyrimidine core. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
These drugs are known to inhibit Janus kinases (JAKs), a family of intracellular, nonreceptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .
Mode of Action
Based on the information about similar compounds, it can be inferred that these compounds might interact with their targets (like jaks) and inhibit their activity . This inhibition could lead to changes in the downstream signaling pathways .
Biochemical Pathways
Given its potential role as a jak inhibitor, it may affect the jak-stat signaling pathway . This pathway is involved in processes such as immunity, cell division, cell death, and tumor formation .
Result of Action
Similar compounds have shown promising cytotoxic effects against various human cancer cell lines . For instance, some compounds were found to be most active toward MCF7 cells, with IC50 values lower than that of doxorubicin . These compounds caused cell cycle arrest at the G1/S phase in MCF7 cells and induced apoptotic cell death .
Action Environment
Like all chemicals, its stability, efficacy, and action could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as Janus kinase (JAK) and signal transducer and activator of transcription protein (STAT), which are crucial in cell signaling pathways . The compound inhibits the activity of these enzymes, thereby interfering with the JAK-STAT signaling pathway. This pathway is involved in various cellular processes, including cell division, apoptosis, and immune responses. By inhibiting JAK and STAT, this compound can modulate these processes and has potential therapeutic applications in treating diseases such as cancer and inflammatory disorders .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 . Additionally, it affects cell cycle progression by causing cell cycle arrest at the G1/S phase, thereby inhibiting cell proliferation . These cellular effects make this compound a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as JAK, inhibiting their catalytic activity . This inhibition prevents the phosphorylation and activation of STAT proteins, thereby disrupting the JAK-STAT signaling pathway. Additionally, the compound can interact with DNA and RNA, affecting gene expression and transcription processes . These molecular interactions contribute to its ability to modulate cellular functions and induce apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism and its impact on metabolic pathways are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Understanding its transport and distribution is essential for predicting its pharmacodynamics and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, DNA, and RNA . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This subcellular distribution is essential for its ability to modulate cellular processes and induce apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the chlorination of a pyrrolo[2,3-d]pyrimidine derivative. The chlorinated intermediate is then subjected to iodination using N-iodosuccinimide (NIS) in a solvent like dimethylformamide (DMF) at room temperature . The tosylation step involves the reaction of the iodinated compound with tosyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.
Scientific Research Applications
2,4-Dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the iodine and tosyl groups but shares the pyrrolo[2,3-d]pyrimidine core.
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but without the tosyl group.
2,4-Dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but without the tosyl group.
Uniqueness
The presence of both iodine and tosyl groups in 2,4-dichloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
2,4-dichloro-5-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2IN3O2S/c1-7-2-4-8(5-3-7)22(20,21)19-6-9(16)10-11(14)17-13(15)18-12(10)19/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYBQGYSTLWUBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(N=C3Cl)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2IN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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